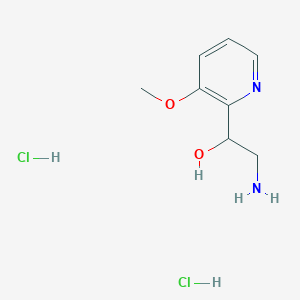

2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

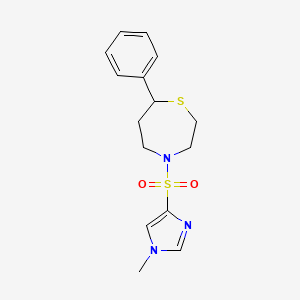

“2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 34843-84-0 . It has a molecular weight of 163.67 and its linear formula is C6H10ClNS .

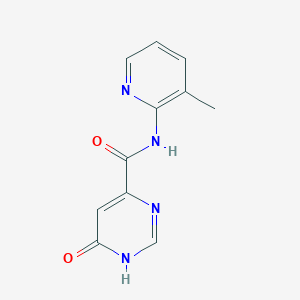

Molecular Structure Analysis

The InChI code for “2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride” is 1S/C6H9NS.ClH/c7-3-1-6-2-4-8-5-6;/h2,4-5H,1,3,7H2;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Organic Semiconductor Development

Thiophene derivatives, such as 2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride, are pivotal in the advancement of organic semiconductors . These compounds are integral in creating materials that exhibit semiconducting properties and are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them suitable for flexible electronics and optoelectronic devices.

Pharmacological Research

The thiophene moiety is known for its pharmacological properties. Compounds with thiophene rings have been studied for their potential as anticancer , anti-inflammatory , antimicrobial , and antihypertensive agents . The compound could be a key intermediate in synthesizing new drugs with these therapeutic effects.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They are used to protect metals from corroding, especially in harsh environments. Research into new thiophene-based corrosion inhibitors could lead to more effective and environmentally friendly solutions.

Material Science

Thiophene-based molecules are significant in material science, particularly in the development of high-performance polymers . These polymers can be used in various applications, including coatings, sealants, and structural materials, due to their durability and chemical resistance .

Anesthetic Agents

Thiophene derivatives are utilized in the medical field as anesthetic agents. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe . Research into similar compounds could expand the range of available anesthetics with potentially fewer side effects.

Synthesis of Biologically Active Compounds

The compound’s structure suggests it could be used in the synthesis of biologically active compounds. Its thiophene ring and amine group make it a versatile intermediate for creating a variety of molecules with potential biological activity .

Advanced Drug Design

Medicinal chemists use thiophene derivatives to improve advanced compounds with a variety of biological effects. The compound could be instrumental in designing drugs with enhanced efficacy and reduced toxicity .

Voltage-Gated Sodium Channel Blocker

Similar to articaine, which is a thiophene-based drug used as a voltage-gated sodium channel blocker, 2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride could be explored for its potential in blocking sodium channels. This application could be particularly relevant in the development of treatments for conditions like epilepsy and chronic pain .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) .

特性

IUPAC Name |

2-(2-thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS2.ClH/c9-3-6-10-4-1-8-2-5-11-7-8;/h2,5,7H,1,3-4,6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZACBDVNEBXDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCSCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)

![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)

![N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2939336.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid](/img/structure/B2939337.png)

![5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939338.png)